molecular formula C19H22N2O4 B2893052 (3,4-Dimethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428378-20-4

(3,4-Dimethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2893052
CAS RN: 1428378-20-4
M. Wt: 342.395
InChI Key: ZZWCCSDUUHLAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a chemical compound that has been studied for its potential therapeutic properties.

Scientific Research Applications

Molecular Interaction Studies

Research on similar compounds, like the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, involves molecular interaction studies, especially with receptors like the CB1 cannabinoid receptor. These studies provide insights into the conformational dynamics and binding interactions of complex molecules, which are crucial for drug design and understanding receptor-ligand interactions (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds with complex functional groups, such as dioxidovanadium(V) complexes and their potential catalytic activities, highlight the importance of synthesis in the development of compounds with potential applications in catalysis and as functional materials (Mondal et al., 2010).

Thermal and Optical Studies

Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have been explored for their thermal stability and optical properties. These studies contribute to our understanding of the materials' stability and potential applications in materials science (Karthik et al., 2021).

Antimicrobial and Antioxidant Research

The development of novel molecules for antimicrobial and antioxidant applications is a significant area of research. Compounds such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one have been synthesized and evaluated for their efficacy, contributing to the search for new therapeutic agents (Dineshkumar & Parthiban, 2022).

Drug Discovery and Development

The pharmaceutical applications of compounds, including their role as serotonin receptor antagonists for treating various disorders, demonstrate the critical role of chemical synthesis in drug discovery and development. Studies on compounds like alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl) ethyl)-4-piperidine-methanol alkanoate esters underline the potential therapeutic benefits of these molecules (Habernickel, 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tyrosine kinases and cholinesterase . These proteins play crucial roles in signal transduction and neurotransmission, respectively.

Mode of Action

Compounds with similar structures have been found to inhibit the activity of their target proteins . This inhibition could result in changes in cellular signaling pathways, potentially leading to altered cell function or viability.

Biochemical Pathways

The inhibition of tyrosine kinases and cholinesterase could impact a variety of cellular processes, including cell growth and differentiation, as well as neurotransmission .

Pharmacokinetics

One of the search results mentions a compound with favorable pharmacokinetics , suggesting that similar compounds can be effectively absorbed and distributed in the body, metabolized, and then excreted.

Result of Action

The inhibition of target proteins could lead to changes in cellular signaling and function .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-16-7-6-14(13-17(16)24-2)19(22)21-11-8-15(9-12-21)25-18-5-3-4-10-20-18/h3-7,10,13,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWCCSDUUHLAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.